molecular formula C19H15N5O3 B11375558 N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-4-methoxybenzamide

Cat. No.: B11375558
M. Wt: 361.4 g/mol
InChI Key: VLWCTWGKJXOCRL-UHFFFAOYSA-N
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Description

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE is a chemical compound that belongs to the class of triazolopyrimidines. This compound is known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE typically involves the following steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core is synthesized by reacting appropriate hydrazine derivatives with 2-cyanopyridine under reflux conditions in the presence of a base such as sodium ethoxide.

    Hydroxylation and Phenylation: The hydroxylation of the triazolopyrimidine core is achieved using hydrogen peroxide in the presence of a catalyst like sodium tungstate. Phenylation is carried out using phenylboronic acid in the presence of a palladium catalyst.

    Methoxylation and Benzamide Formation: The methoxylation of the compound is performed using methanol and a strong acid like sulfuric acid. The final step involves the formation of the benzamide group by reacting the intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinone-like structures.

    Reduction: Reduction reactions can occur at the triazolopyrimidine core, leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy and benzamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone-like derivatives.

    Reduction: Dihydro triazolopyrimidine derivatives.

    Substitution: Substituted benzamides and triazolopyrimidines.

Scientific Research Applications

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE involves its interaction with molecular targets such as kinases and receptors. The compound inhibits the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the induction of cell apoptosis and cell cycle arrest, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{7-HYDROXY-5-PHENYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-4-METHOXYBENZAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and specificity towards certain molecular targets. The presence of the hydroxyl, phenyl, and methoxybenzamide groups contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C19H15N5O3

Molecular Weight

361.4 g/mol

IUPAC Name

4-methoxy-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide

InChI

InChI=1S/C19H15N5O3/c1-27-14-9-7-13(8-10-14)17(26)21-18-22-19-20-15(11-16(25)24(19)23-18)12-5-3-2-4-6-12/h2-11H,1H3,(H2,20,21,22,23,26)

InChI Key

VLWCTWGKJXOCRL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4

Origin of Product

United States

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